N(Me2)Val-D-OVal-N(Me)Ser(Me)-N(Me)Leu-N(Me)Thr(1)-N(Me)Ser(Me)-N(Me)Ile-Ala-N(Me)Leu-Tyr(Me)-D-N(Me)Ala-(1)

Description

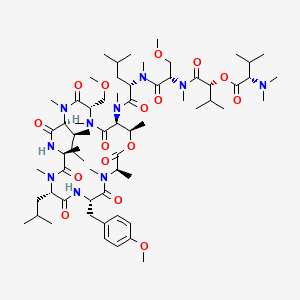

The compound N(Me₂)Val-D-OVal-N(Me)Ser(Me)-N(Me)Leu-N(Me)Thr(1)-N(Me)Ser(Me)-N(Me)Ile-Ala-N(Me)Leu-Tyr(Me)-D-N(Me)Ala-(1) is a highly modified linear peptide featuring:

- Extensive N-methylation: Multiple residues (Val, Ser, Leu, Thr, Ile, Ala, Tyr) are N-methylated, enhancing metabolic stability and membrane permeability.

- Side-chain modifications: Methylation of tyrosine (Tyr(Me)) further increases hydrophobicity.

This structural complexity suggests applications in drug development, particularly for targeting intracellular protein-protein interactions or improving oral bioavailability.

Properties

Molecular Formula |

C65H110N10O16 |

|---|---|

Molecular Weight |

1287.6 g/mol |

IUPAC Name |

[(2R)-1-[[(2S)-1-[[(2S)-1-[[(3R,6S,9S,12S,15S,18S,21S,22R)-15-[(2S)-butan-2-yl]-18-(methoxymethyl)-6-[(4-methoxyphenyl)methyl]-3,4,10,12,16,19,22-heptamethyl-9-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-methoxy-1-oxopropan-2-yl]-methylamino]-3-methyl-1-oxobutan-2-yl] (2S)-2-(dimethylamino)-3-methylbutanoate |

InChI |

InChI=1S/C65H110N10O16/c1-26-40(10)52-56(77)66-41(11)57(78)70(17)47(31-36(2)3)55(76)67-46(33-44-27-29-45(89-25)30-28-44)58(79)69(16)42(12)64(85)90-43(13)53(62(83)72(19)50(35-88-24)61(82)74(52)21)75(22)59(80)48(32-37(4)5)71(18)60(81)49(34-87-23)73(20)63(84)54(39(8)9)91-65(86)51(38(6)7)68(14)15/h27-30,36-43,46-54H,26,31-35H2,1-25H3,(H,66,77)(H,67,76)/t40-,41-,42+,43+,46-,47-,48-,49-,50-,51-,52-,53-,54+/m0/s1 |

InChI Key |

LVHKHLZPRPTQJG-SPZMMXJESA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)O[C@@H]([C@@H](C(=O)N([C@H](C(=O)N1C)COC)C)N(C)C(=O)[C@H](CC(C)C)N(C)C(=O)[C@H](COC)N(C)C(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(C(=O)N(C(C(=O)N1C)COC)C)N(C)C(=O)C(CC(C)C)N(C)C(=O)C(COC)N(C)C(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C)C)C)C)CC2=CC=C(C=C2)OC)CC(C)C)C)C |

Origin of Product |

United States |

Biological Activity

The compound N(Me2)Val-D-OVal-N(Me)Ser(Me)-N(Me)Leu-N(Me)Thr(1)-N(Me)Ser(Me)-N(Me)Ile-Ala-N(Me)Leu-Tyr(Me)-D-N(Me)Ala-(1) , also known as Coibamide A, is a depsipeptide with significant biological activity, particularly in the context of cancer treatment and cellular mechanisms. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C65H110N10O16

- Molecular Weight : 1333.7 g/mol

- Structure : The compound features a complex arrangement of N-methylated amino acids which contribute to its stability and bioactivity.

Antitumor Effects

Coibamide A has shown promising antitumor effects in various studies. Notably, it has demonstrated the ability to:

- Suppress Tumor Growth : In glioblastoma xenograft models, Coibamide A significantly reduced the expression of vascular endothelial growth factor A (VEGF-A) and its receptor (VEGFR-2), leading to decreased tumor size .

- Enhance Efficacy of Kinase Inhibitors : The compound potentiated the effects of small-molecule kinase inhibitors such as lapatinib and erlotinib against breast and lung cancers, respectively .

The mechanisms by which Coibamide A exerts its biological effects include:

- Induction of Autophagy : It induces autophagy independent of the mammalian target of rapamycin (mTOR), engaging autophagy-related protein 5 .

- Caspase-dependent Apoptosis : The compound activates apoptotic pathways through caspase activation, leading to cell death in cancer cells .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antitumor Activity | Suppresses tumor growth in glioblastoma models |

| Mechanism | Induces autophagy via mTOR-independent pathways |

| Apoptosis Induction | Activates caspase-dependent apoptosis |

| Synergistic Effects | Enhances efficacy of lapatinib and erlotinib in breast and lung cancers |

Case Studies

-

Glioblastoma Study :

- In a study involving glioblastoma xenografts, Coibamide A was administered at varying doses. Results indicated a dose-dependent reduction in tumor size and VEGF expression levels.

-

Breast Cancer Model :

- Coibamide A was tested alongside lapatinib in breast cancer cell lines. The combination therapy showed enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect.

Research Findings

Recent literature highlights several critical findings regarding the biological activity of Coibamide A:

- Metabolic Stability : Due to its highly N-methylated structure, Coibamide A exhibits increased metabolic stability compared to other peptides, enhancing its therapeutic potential .

- Receptor Selectivity : The compound's lipophilicity allows for selective binding to target receptors involved in tumor growth and survival pathways .

Chemical Reactions Analysis

Key Structural Features

Depsipeptide Formation

Depsipeptides like Coibamide are synthesized via cyclic peptide coupling , involving:

-

Ester bond formation : Replaces one or more amide bonds with ester linkages, enhancing stability .

-

N-methylation : Selective alkylation of amino groups, often using reagents like methyl iodide or methyl triflate .

-

Macrocycle closure : Intramolecular cyclization of linear precursors, typically via coupling agents (e.g., HATU, HBTU) .

Example Reaction Conditions (inferred from depsipeptide synthesis):

| Step | Reagents | Conditions |

|---|---|---|

| Esterification | DMAP (catalyst), anhydride | Room temperature, organic solvent |

| N-methylation | CH₃I, base (e.g., NaH) | DMF, 0°C to RT |

| Cyclization | HATU/HBTU, DIPEA | DMF/DMSO, RT |

Chemical Stability and Reactivity

Coibamide’s reactivity is influenced by its ester bonds and N-methylated residues:

-

Hydrolysis : Ester bonds may undergo hydrolysis under acidic/basic conditions, though cyclic structures often resist cleavage .

-

Oxidation : Methionine or cysteine residues (if present) could oxidize, but Coibamide lacks such groups .

-

Enzymatic Degradation : Susceptibility to proteases may be reduced due to N-methylation and cyclic ester bonds .

Analytical Data

| Property | Value |

|---|---|

| Molecular Weight | 1,287.6 g/mol |

| Key Functional Groups | Ester, N-methylamide |

| Thermal Stability | Likely high (cyclic structure) |

Mechanistic Insights

While direct reaction data for Coibamide is limited, its depsipeptide nature suggests:

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison with Analogs

Key Observations :

- The target compound’s linearity contrasts with the cyclic structure in , which imposes conformational rigidity .

- Both the target and compounds utilize N-methylation to enhance stability, but focuses on lysine derivatives with chlorophenyl groups, which may confer distinct solubility profiles .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The target’s multiple methylations likely reduce solubility compared to ’s compounds but improve stability over non-methylated peptides.

- The cyclic peptide () may exhibit superior proteolytic resistance due to conformational constraints, a feature the target compound partially replicates via D-amino acids .

Q & A

What experimental methodologies are recommended for verifying the stereochemistry and methylation patterns of this complex methylated peptide?

Basic:

Use 2D NMR spectroscopy (e.g., NOESY or ROESY) to confirm spatial proximity between methyl groups and adjacent residues. Assign chemical shifts for methyl protons in -NMR spectra, comparing them to reference databases for methylated amino acids. For methylation sites, employ Edman degradation with mass spectrometry (MS) to identify post-translational modifications at each residue.

Advanced:

Integrate molecular dynamics (MD) simulations with NMR data to model conformational stability and validate stereochemical assignments. Apply X-ray crystallography with heavy atom derivatization (e.g., selenomethionine substitution) to resolve ambiguities in methylation positioning, particularly for overlapping signals in crowded spectral regions .

How can researchers design experiments to assess the compound’s stability under physiological conditions?

Basic:

Conduct accelerated stability studies in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4, 37°C) using HPLC to monitor degradation products over 24–72 hours. Quantify half-life () and degradation kinetics via first-order rate calculations.

Advanced:

Employ isotope-labeled analogs (e.g., -methyl groups) tracked via LC-MS/MS to pinpoint degradation pathways. Combine with circular dichroism (CD) spectroscopy to correlate structural changes (e.g., helix destabilization) with chemical instability. Use cheminformatics tools to predict vulnerable sites for oxidation or hydrolysis .

What strategies resolve contradictions in bioactivity data across independent studies?

Basic:

Perform meta-analysis of published datasets using standardized metrics (e.g., IC, EC). Normalize data for variables like assay temperature, solvent composition, and cell line viability.

Advanced:

Apply multivariate statistical models (e.g., principal component analysis) to identify confounding factors (e.g., batch-to-batch peptide purity differences). Validate findings via blind replication studies using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

How can computational tools optimize the synthesis pathway for this peptide?

Basic:

Use retrosynthetic analysis software (e.g., ChemAxon) to identify feasible coupling sequences and protect methylated residues from side reactions. Prioritize solid-phase peptide synthesis (SPPS) with Fmoc chemistry for stepwise control.

Advanced:

Implement AI-driven reaction prediction platforms (e.g., IBM RXN) to simulate coupling efficiencies and side-product formation. Integrate quantum mechanical calculations (e.g., DFT) to model transition states and optimize solvent systems for challenging steps like D-amino acid incorporation .

What advanced techniques characterize interactions between this peptide and membrane-bound targets?

Basic:

Use surface plasmon resonance (SPR) to measure binding kinetics (, ) in lipid bilayers. Validate with fluorescence anisotropy to assess conformational changes upon binding.

Advanced:

Apply cryo-electron microscopy (cryo-EM) to resolve peptide-target complexes at near-atomic resolution. Combine with solid-state NMR to study dynamic interactions in lipid environments, focusing on methyl group dynamics via -relaxation experiments .

How should researchers address reproducibility challenges in synthesizing this peptide?

Basic:

Document all synthesis parameters (e.g., resin type, coupling reagents, reaction times) using electronic lab notebooks (ELNs) . Share raw HPLC and MS data in public repositories (e.g., Zenodo) for transparency.

Advanced:

Adopt automated synthesis platforms with real-time MS monitoring to minimize human error. Establish a collaborative validation framework where independent labs replicate synthesis using identical protocols and reagents .

What computational models predict the peptide’s pharmacokinetic properties?

Basic:

Use QSAR models to estimate logP, solubility, and plasma protein binding. Validate predictions with in vitro assays (e.g., Caco-2 permeability).

Advanced:

Develop machine learning (ML) models trained on methylated peptide datasets to predict tissue distribution and metabolic clearance. Incorporate molecular docking simulations to assess interactions with cytochrome P450 enzymes .

How can researchers design a robust protocol for in vitro toxicity screening?

Basic:

Perform MTT assays on primary cell lines (e.g., hepatocytes) to assess acute cytotoxicity. Measure lactate dehydrogenase (LDH) release as a membrane integrity marker.

Advanced:

Apply high-content screening (HCS) with fluorescent biomarkers (e.g., Annexin V for apoptosis) to quantify sublethal effects. Integrate transcriptomic profiling (RNA-seq) to identify pathways affected by subtoxic concentrations .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.